molecular formula C12H18BrIS B1375685 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene CAS No. 1034352-30-1

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene

Cat. No. B1375685
M. Wt: 401.15 g/mol
InChI Key: VHAVRRSIFMAOTI-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is an organic semiconducting polymer or small molecule precursor .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is C12H19BrS, and its molecular weight is 275.25 .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene are complex and depend on the conditions and reagents used. It’s important to note that this compound is sensitive to air and heat .


Physical And Chemical Properties Analysis

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is a liquid at 20 degrees Celsius. It has a specific gravity of 1.22 at 20/20 degrees Celsius and a refractive index of 1.52. It is sensitive to air and heat, and should be stored under inert gas at a temperature between 0-10 degrees Celsius . Its flash point is 136 °C .

Scientific Research Applications

Polymerization Studies

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene and related compounds have been extensively studied in the context of controlled polymerization. For instance, Lamps and Catala (2011) conducted a kinetic study on the polymerization of 2-bromo-3-hexyl-5-iodothiophene using UV-Vis spectroscopy. They discovered that the propagation rate constant significantly depends on the ratio of lithium chloride to the monomer, leading to a substantial increase in the polymerization rate constant (Lamps & Catala, 2011).

Synthesis of Low Polydispersity Polymers

Miyakoshi, Yokoyama, and Yokozawa (2004) synthesized poly(3-hexylthiophene) with very low polydispersity using 2-bromo-3-hexyl-5-iodothiophene. They employed a novel quenching method, resulting in controlled molecular weight and high selectivity of the polymer (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Block Copolymer Synthesis

Ohshimizu and Ueda (2008) successfully synthesized rod−rod block copolymers by catalyzed coupling polymerization of 2-bromo-3-hexyl-5-iodothiophene, followed by polymerization of another thiophene derivative. Their study confirmed the structure of these copolymers using various spectroscopic techniques, providing insights into the synthesis of well-defined polythiophenes (Ohshimizu & Ueda, 2008).

Studies on Reaction Dynamics

Gronowitz, Hallberg, and Glennow (1980) investigated the reaction dynamics of bromoiodothiophenes, including 2-bromo-3-hexyl-5-iodothiophene, with sodium methoxide. Their study provides insights into the halogen-dance and subsequent product formation in these reactions, highlighting the reactivity and transformation pathways of such compounds (Gronowitz, Hallberg, & Glennow, 1980).

Impact on Polymerization Mechanisms

The externally initiated polymerization of 2-bromo-3-hexyl-5-iodothiophene was explored by Doubina et al. (2011). Their study focused on the effects of different small molecule initiators and revealed significant insights into the polymerization mechanism, including the role of steric effects and the stability of the initiators (Doubina et al., 2011).

Safety And Hazards

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene is considered dangerous. It can cause skin irritation and is toxic if swallowed. It is recommended to avoid contact with skin and eyes, and to use respiratory protection to avoid breathing in vapors, mist, or gas .

Future Directions

As an organic semiconducting polymer or small molecule precursor, 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene has potential applications in the field of materials science, particularly in the development of new semiconducting materials .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 2-Bromo-3-(2-ethylhexyl)-5-iodothiophene .

properties

IUPAC Name

2-bromo-3-(2-ethylhexyl)-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrIS/c1-3-5-6-9(4-2)7-10-8-11(14)15-12(10)13/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAVRRSIFMAOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2-ethylhexyl)-5-iodothiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Zhang, K Tajima, K Hashimoto - Macromolecules, 2009 - ACS Publications
A series of conjugated, highly regioregular poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s (P(3HT-b-3EHT)s) were synthesized by nickel-catalyzed quasi-living polymerization…
Number of citations: 139 pubs.acs.org
T Hardeman, P Willot, JD Winter… - Journal of Polymer …, 2014 - Wiley Online Library
The formation in solution of a supramolecular graft copolymer bearing conjugated blocks is demonstrated using diffusion ordered NMR spectroscopy (DOSY). A tailor‐made poly(3‐(2‐…
Number of citations: 15 onlinelibrary.wiley.com
YH Lee, WC Chen, YL Yang, CJ Chiang, T Yokozawa… - Nanoscale, 2014 - pubs.rsc.org
Driven by molecular affinity and balance in the crystallization kinetics, the ability to co-crystallize dissimilar yet self-crystallizable blocks of a block copolymer (BCP) into a uniform …
Number of citations: 23 pubs.rsc.org
T Yokozawaf, CA Dai - Nanoscale, 2014 - nsrrc.org.tw
During the past decades, T-conjugated polymers have attracted great attention because they possess unique optoelectronic propertics for uses in low-cost, large-arca, and flexiblc …
Number of citations: 0 www.nsrrc.org.tw
V Ryabova, L Ignatovich - Thiophenes, 2015 - Springer
The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed. Short historical views are presented where suitable. Recent examples, …
Number of citations: 10 link.springer.com

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